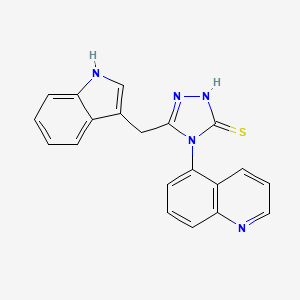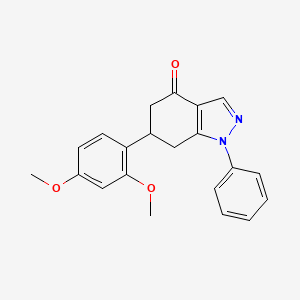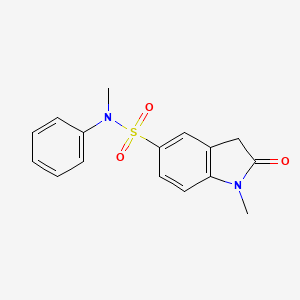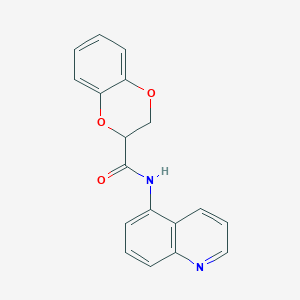![molecular formula C15H15ClN2OS B11050347 2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It consists of an acetamide group (N-(5-chloro-2-methylphenyl)) attached to a phenylsulfanyl group (2-aminophenyl).
- The compound’s synthesis and applications have garnered scientific interest due to its unique structure and potential biological activities.
2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: C15H16N2OS
.Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminophenylthiol with 5-chloro-2-methylbenzoyl chloride, followed by amidation with ammonia or an amine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate for synthesizing other compounds.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its structural resemblance to existing pharmaceuticals.
Industry: It may find applications in materials science or as a building block for specialty chemicals.
Mécanisme D'action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other acetamides or phenylsulfanyl derivatives.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights
Propriétés
Formule moléculaire |
C15H15ClN2OS |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
2-(2-aminophenyl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-6-7-11(16)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9,17H2,1H3,(H,18,19) |
Clé InChI |
JITDPFPDSSFJOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-Dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050268.png)

![Ethyl 5-[2-(3-chloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11050276.png)

![1-(1,3-Benzodioxol-5-yl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11050279.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11050288.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11050291.png)
![9-(5-chloro-2-hydroxyphenyl)-14-oxa-3,7-dithia-5-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11050294.png)
![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)

![N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11050302.png)


